molecular formula C21H24N4O4 B557077 Fmoc-Arg-OH CAS No. 91000-69-0

Fmoc-Arg-OH

Cat. No.: B557077
CAS No.: 91000-69-0
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-SFHVURJKSA-N
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Description

Fmoc-Arg-OH is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-Arg-OH, or N-α-Fmoc-Nω- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protecting group .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amino groups in peptides during synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the efficient formation of peptide bonds while preventing unwanted side reactions .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

For instance, the use of this compound can enhance the cellular permeability of peptide-based drugs .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the efficient formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) at a certain temperature . Moreover, the reaction environment needs to be carefully controlled to prevent undesired side reactions .

Biochemical Analysis

Biochemical Properties

Fmoc-Arg-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It has been noted that certain Fmoc-derivatives of the series K, including this compound, can influence cell function . For instance, Fmoc-K3 hydrogel has been shown to support cell adhesion, survival, and duplication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis. It is used as a building block in this process, providing protection to specific functional groups while allowing for efficient peptide bond formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It has been noted that the poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds. Detailed information on its effects on metabolic flux or metabolite levels is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide bond formation, where it interacts with other amino acids and enzymes involved in the process .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369198
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91000-69-0
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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